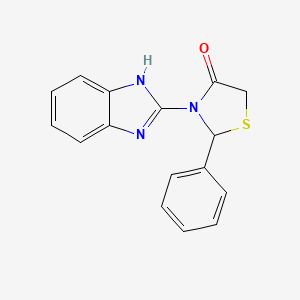
3-(1H-Benzimidazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Benzimidazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound that combines the structural features of benzimidazole and thiazolidinone. Benzimidazole is known for its wide range of biological activities, while thiazolidinone is recognized for its potential therapeutic applications. The fusion of these two moieties results in a compound with promising pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one typically involves the condensation of 2-phenyl-1,3-thiazolidin-4-one with o-phenylenediamine under acidic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-Benzimidazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted benzimidazole and thiazolidinone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties.
Mécanisme D'action
The mechanism of action of 3-(1H-Benzimidazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzimidazole: Shares the benzimidazole core but lacks the thiazolidinone moiety.
Thiazolidin-4-one: Contains the thiazolidinone ring but lacks the benzimidazole structure.
Benzimidazole Derivatives: Various derivatives with different substituents on the benzimidazole ring.
Uniqueness
3-(1H-Benzimidazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one is unique due to the combination of benzimidazole and thiazolidinone moieties, which imparts a broad spectrum of biological activities and potential therapeutic applications. This fusion enhances its pharmacological profile compared to individual benzimidazole or thiazolidinone derivatives .
Propriétés
Numéro CAS |
84257-86-3 |
|---|---|
Formule moléculaire |
C16H13N3OS |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
3-(1H-benzimidazol-2-yl)-2-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H13N3OS/c20-14-10-21-15(11-6-2-1-3-7-11)19(14)16-17-12-8-4-5-9-13(12)18-16/h1-9,15H,10H2,(H,17,18) |
Clé InChI |
KLHFGZWERGVLCH-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(S1)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


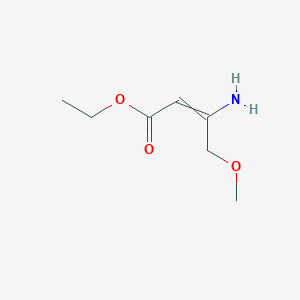



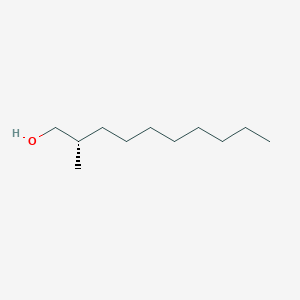

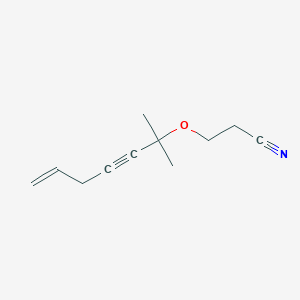
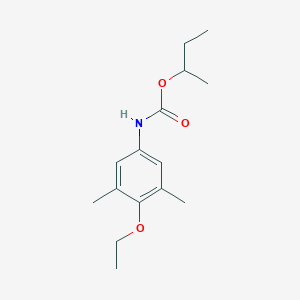

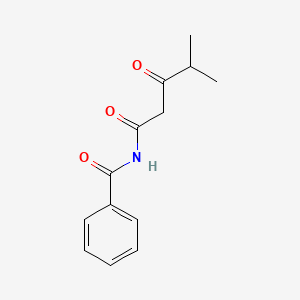
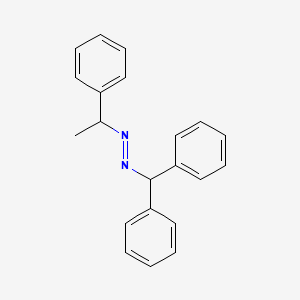

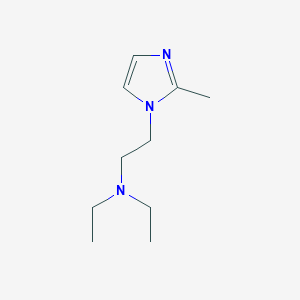
![5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde](/img/structure/B14425414.png)
